2-(3-Methoxyphenoxymethyl)benzoic acid
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Overview
Description
2-(3-Methoxyphenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a benzoic acid moiety linked to a methoxyphenoxy group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazonium hydrolysis, and etherification steps . These methods typically require specific catalysts, such as cobalt manganese bromine composite catalysts, and reaction conditions, including temperatures ranging from 100 to 210°C and pressures of 0.1 to 3 MPa .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperatures and solvents being adjusted accordingly .
Major Products Formed
The major products formed from these reactions include carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2-(3-Methoxyphenoxymethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects through the inhibition of certain enzymes or receptors, leading to its observed antioxidant and antibacterial activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methoxyphenoxymethyl)benzoic acid include:
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique methoxyphenoxy moiety, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-6-4-7-13(9-12)19-10-11-5-2-3-8-14(11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGRJUYHLLELPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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